molecular formula C7H12O B3050304 (S)-3-methylcyclohexanone CAS No. 24965-87-5

(S)-3-methylcyclohexanone

Cat. No. B3050304
CAS RN: 24965-87-5
M. Wt: 112.17 g/mol
InChI Key: UJBOOUHRTQVGRU-LURJTMIESA-N
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Description

(S)-3-methylcyclohexanone is a chemical compound that has been widely studied for its potential application in various scientific research fields. This organic compound is a ketone that is structurally similar to other cyclohexanone derivatives. The unique properties of this compound make it a valuable tool for researchers in the fields of chemistry, biochemistry, and pharmacology. In

Scientific Research Applications

  • Enantioselectivity in Crystallization : (S)-3-methylcyclohexanone shows enhanced enantioselectivity when recrystallized with certain host compounds. Nassimbeni et al. (2012) discovered that crystallization with a mixture of a chiral diol host and a similar achiral host results in complete resolution due to kinetic effects, highlighting its potential in chiral separation processes (Nassimbeni, Su, & Curtin, 2012).

  • Clathrate Formation : Barton et al. (2014, 2015) studied the formation of clathrates, which are host-guest complexes, involving this compound. Their research revealed selective inclusion of this compound in certain conformations, highlighting its application in creating specific molecular structures (Barton et al., 2014), (Barton et al., 2015).

  • Catalysis in Hydrogenation : Tanaka et al. (1974) explored the role of this compound in heterogeneous catalysis, specifically in the hydrogenation process over group VIII metal catalysts. Their findings provide insights into the effects of molecular structure on catalytic reactions (Tanaka, Takagi, Nomura, & Kobayashi, 1974).

  • Conformational Analysis : Lightner and Crist (1979) conducted a conformational analysis of this compound, which is crucial for understanding its behavior in various chemical reactions. Their research contributes to the knowledge of molecular dynamics and structure-function relationships in organic compounds (Lightner & Crist, 1979).

  • Vibrational Raman Optical Activity Studies : Polavarapu et al. (1993) investigated the vibrational Raman optical activity of this compound. Their work contributes to the understanding of molecular chirality and its spectral characteristics, which are vital in stereochemical analysis (Polavarapu, Black, Barron, & Hecht, 1993).

properties

IUPAC Name

(3S)-3-methylcyclohexan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O/c1-6-3-2-4-7(8)5-6/h6H,2-5H2,1H3/t6-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJBOOUHRTQVGRU-LURJTMIESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCC(=O)C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1CCCC(=O)C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

112.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

24965-87-5
Record name 3-Methylcyclohexanone, (-)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024965875
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-METHYLCYCLOHEXANONE, (-)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CJE8VS4G3R
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(S)-3-methylcyclohexanone
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(S)-3-methylcyclohexanone

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